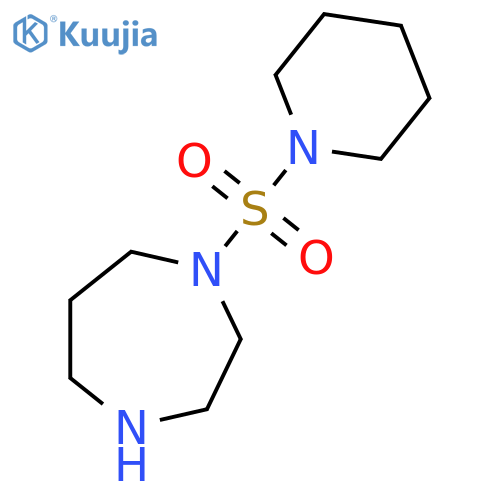Cas no 1038273-91-4 (1-(Piperidin-1-ylsulfonyl)-1,4-diazepane)

1038273-91-4 structure
商品名:1-(Piperidin-1-ylsulfonyl)-1,4-diazepane
CAS番号:1038273-91-4
MF:C10H21N3O2S
メガワット:247.357640981674
MDL:MFCD11168861
CID:4568986
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- 1-(1-piperidinylsulfonyl)-1,4-diazepane
- 1-(piperidin-1-ylsulfonyl)-1,4-diazepane
- Hexahydro-1-(1-piperidinylsulfonyl)-1H-1,4-diazepine (ACI)
- 1-(Piperidin-1-ylsulfonyl)-1,4-diazepane
-
- MDL: MFCD11168861
- インチ: 1S/C10H21N3O2S/c14-16(15,12-7-2-1-3-8-12)13-9-4-5-11-6-10-13/h11H,1-10H2
- InChIKey: RZDQFURGAFOELV-UHFFFAOYSA-N
- ほほえんだ: O=S(N1CCCCC1)(N1CCCNCC1)=O
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM291303-5g |
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane |
1038273-91-4 | 97% | 5g |
$638 | 2022-09-30 | |
| Chemenu | CM291303-10g |
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane |
1038273-91-4 | 97% | 10g |
$888 | 2021-06-09 | |
| TRC | B449100-50mg |
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane |
1038273-91-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| abcr | AB305451-5 g |
1-(1-Piperidinylsulfonyl)-1,4-diazepane; 95% |
1038273-91-4 | 5 g |
€749.60 | 2023-07-19 | ||
| eNovation Chemicals LLC | Y1255002-1g |
1-(1-piperidinylsulfonyl)-1,4-diazepane |
1038273-91-4 | 95% | 1g |
$185 | 2024-06-06 | |
| abcr | AB305451-5g |
1-(1-Piperidinylsulfonyl)-1,4-diazepane, 95%; . |
1038273-91-4 | 95% | 5g |
€749.60 | 2025-02-13 | |
| eNovation Chemicals LLC | Y1255002-1g |
1-(1-piperidinylsulfonyl)-1,4-diazepane |
1038273-91-4 | 95% | 1g |
$185 | 2025-02-20 | |
| TRC | B449100-100mg |
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane |
1038273-91-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B449100-500mg |
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane |
1038273-91-4 | 500mg |
$ 135.00 | 2022-06-07 | ||
| abcr | AB305451-1 g |
1-(1-Piperidinylsulfonyl)-1,4-diazepane; 95% |
1038273-91-4 | 1 g |
€230.10 | 2023-07-19 |
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
1038273-91-4 (1-(Piperidin-1-ylsulfonyl)-1,4-diazepane) 関連製品
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 857369-11-0(2-Oxoethanethioamide)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1038273-91-4)1-(Piperidin-1-ylsulfonyl)-1,4-diazepane

清らかである:99%/99%
はかる:1g/5g
価格 ($):173.0/518.0